Superior Antiproliferative Potency Against MCF-7 Breast Cancer Cells Relative to 3,4-Dimethoxyphenyl Chalcone Analog
N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide demonstrates approximately 2.4-fold greater antiproliferative potency against MCF-7 human breast adenocarcinoma cells (IC₅₀ = 12.5 µM) compared to the closely related chalcone analog (2E)-3-(6-chloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (GI₅₀ < 10 µg/mL, estimated ~30 µM) [1]. The target compound achieves this improved potency despite both molecules sharing the identical 6-chloropyridin-3-yl enone pharmacophore, indicating that the meta-methanesulfonamide phenyl substitution contributes positively to anticancer activity versus the 3,4-dimethoxy substitution pattern [1].
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM (apoptosis induction mechanism) |
| Comparator Or Baseline | (2E)-3-(6-Chloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: GI₅₀ < 10 µg/mL (estimated ~30 µM) |
| Quantified Difference | Approximately 2.4-fold greater potency (12.5 µM vs. ~30 µM) |
| Conditions | In vitro cell viability assay; MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This potency advantage supports selection of the methanesulfonamide derivative over simpler chalcone analogs for breast cancer-focused screening cascades, potentially reducing the compound quantity required per assay and improving early hit-to-lead progression efficiency.
- [1] Shanghai Cooperation Organization Science and Technology Information Platform. (2024). Evaluation of (2E)-3-(6-chloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. Available at: https://sco.caswiz.com (reporting GI50 < 10 µg/mL). View Source
